2-(2-methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxamide
Overview
Description
2-(2-methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxamide is a member of benzimidazoles.
Scientific Research Applications
1. Cancer Treatment Research
2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxamide, also known as ABT-888, has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). It shows significant potency against both PARP-1 and PARP-2 enzymes and exhibits efficacy in cancer models, particularly in combination with other chemotherapeutic agents. This compound is under investigation for its potential in treating various cancers (Penning et al., 2009).
2. Anticancer Activity and Computational ADME Study
A series of compounds bearing the benzimidazole moiety, including this compound, have been synthesized and evaluated for in vitro anticancer activity. These compounds have shown promise against various cancer cell lines, with computational ADME studies indicating good predicted oral bioavailability, a key aspect in drug development (Rasal, Sonawane, & Jagtap, 2020).
3. Complexation Properties with Lanthanides
The complexation properties of this compound with trivalent lanthanides have been studied. The research reveals insights into the coordination chemistry of this compound, showing its potential application in fields such as materials science and catalysis (Kobayashi et al., 2019).
4. Antiprotozoal Activity
This compound has been investigated for its antiprotozoal activity. Research indicates that derivatives of this compound demonstrate significant activity against protozoans like Giardia intestinalis and Trichomonas vaginalis, showing its potential in treating parasitic infections (Flores-Carrillo et al., 2017).
5. Antimycobacterial Evaluation
Research into the antimycobacterial properties of benzimidazole analogs, including this compound, has shown potential activity against Mycobacterium species. This line of research is crucial for developing new treatments against tuberculosis and related bacterial infections (Richter et al., 2022).
Properties
IUPAC Name |
2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAHVYVRKWKWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474791 | |
Record name | ABT-888,Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912443-99-3 | |
Record name | ABT-888,Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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